1-(4-Methoxyphenyl)-2-(quinoxalin-2-yl)ethanol

Physicochemical profiling Drug-likeness Permeability prediction

Medicinal chemistry teams face non-linear SAR in quinoxaline derivatives, where minor substitutions alter potency by orders of magnitude. 1-(4-Methoxyphenyl)-2-(quinoxalin-2-yl)ethanol (CAS 849021-36-9) provides a strategic solution: • Secondary alcohol handle enables ester, carbamate, and ether derivative libraries in parallel format • 4-Methoxy substitution adds ΔLogP +0.3-0.5 vs. des-methoxy analog for matched-pair permeability studies • 98% purity grade recommended to minimize byproducts during derivatization chemistry • Favorable drug-like properties: LogP ~2.02, tPSA 55 Ų, zero Lipinski violations

Molecular Formula C17H16N2O2
Molecular Weight 280.32 g/mol
CAS No. 849021-36-9
Cat. No. B1363623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxyphenyl)-2-(quinoxalin-2-yl)ethanol
CAS849021-36-9
Molecular FormulaC17H16N2O2
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(CC2=NC3=CC=CC=C3N=C2)O
InChIInChI=1S/C17H16N2O2/c1-21-14-8-6-12(7-9-14)17(20)10-13-11-18-15-4-2-3-5-16(15)19-13/h2-9,11,17,20H,10H2,1H3
InChIKeyXFSFQVYLHSALNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxyphenyl)-2-(quinoxalin-2-yl)ethanol: Identity, Physicochemical Profile & Procurement


1-(4-Methoxyphenyl)-2-(quinoxalin-2-yl)ethanol (CAS 849021-36-9) is a synthetic, low-molecular-weight quinoxaline derivative bearing a secondary alcohol linker between a 4-methoxyphenyl ring and the quinoxaline C2 position (molecular formula C₁₇H₁₆N₂O₂; MW 280.32 g/mol) . The compound belongs to the aminoalcohol-quinoxaline chemotype, a privileged scaffold in medicinal chemistry with reported anticancer, anti-inflammatory, and analgesic activities [1]. Predicted physicochemical properties include a calculated LogP of approximately 2.02, a polar surface area of 55 Ų, one hydrogen-bond donor, and four hydrogen-bond acceptors, placing it within favorable drug-like property space (zero Rule-of-5 violations) . Commercially, the compound is available from multiple suppliers (Apollo Scientific, AKSci, Leyan, MolCore) at purity grades ranging from 95% to 98% .

Aminoalcohol-quinoxaline chemotype for cell-based screening campaigns
Pharmacophore with reported anticancer and anti-inflammatory class-level activity
Versatile secondary alcohol handle for parallel library synthesis
Ester, carbamate, ether, and oxidation derivatization accessible
Favorable permeability profile (predicted LogP ~2.0, tPSA 55 Ų)
Suitable for cellular permeability probe or matched-pair analysis
Multi-supplier availability with 95%–98% purity grades
Reduces single-source risk; choose grade per assay sensitivity

Why This Quinoxaline Derivative Cannot Be Assumed Interchangeable


Quinoxaline derivatives exhibit profound, non-linear structure-activity relationships (SAR) where subtle modifications to the substitution pattern — particularly at the C2 and C3 positions of the quinoxaline core and on the pendant aryl ring — can alter target selectivity, potency, and pharmacokinetic behavior by orders of magnitude [1]. The 4-methoxyphenyl group in the target compound confers distinct electronic and steric properties compared to the unsubstituted phenyl analog (CAS 849021-27-8): it increases the calculated LogP by approximately 0.3–0.5 units and adds 30 Da of molecular weight, which directly impacts passive membrane permeability and binding-pocket complementarity . Furthermore, the secondary alcohol motif present in 1-(4-methoxyphenyl)-2-(quinoxalin-2-yl)ethanol differentiates it from the corresponding ketone analog (CAS 73100-63-7) in hydrogen-bonding capacity, metabolic stability, and potential for prodrug derivatization . Generic substitution without empirical verification of target engagement, selectivity, and ADME parameters therefore carries a high risk of divergent biological outcomes.

Des-methoxy phenyl analog (CAS 849021-27-8)
Lacks the 4-methoxy group, shifting LogP lower by ~0.3–0.5 units and reducing HBA count; membrane permeability and target-binding profiles may differ in cell-based assays.
Ketone analog (CAS 73100-63-7)
No hydrogen-bond donor; cannot serve as a prodrug handle without reduction. Boiling point and intermolecular interaction properties diverge, limiting direct synthetic or biological substitution.
Simpler quinoxaline-ethanol analogs (e.g., CAS 30093-23-3)
Fewer derivatization sites and missing the 4-methoxyphenyl ring; aromatic substitution chemistry and matched-pair SAR potential are lost, reducing library diversity.

Quantitative Evidence for Differentiation from Closest Analogs


Physicochemical Differentiation vs. Des-Methoxy Phenyl Analog

The 4-methoxy substituent on the pendant phenyl ring of 1-(4-Methoxyphenyl)-2-(quinoxalin-2-yl)ethanol (MW 280.32 g/mol) increases the calculated octanol-water partition coefficient (ACD/LogP ≈ 2.02) compared to the unsubstituted 1-Phenyl-2-(quinoxalin-2-yl)ethanol analog (CAS 849021-27-8; MW 250.30 g/mol; LogP estimated at approximately 1.5–1.7 based on fragment-based calculation). The target compound also exhibits a larger topological polar surface area (tPSA = 55 Ų) due to the additional ether oxygen, providing one extra H-bond acceptor (4 vs. 3) while maintaining one H-bond donor. These differences predict moderately enhanced passive membrane permeability for the methoxy-substituted analog while preserving favorable solubility characteristics .

LogP & HBA Shift
Predicted
ΔLogP ≈ +0.3–0.5, ΔHBA +1, ΔtPSA +9 Ų
Moderately enhanced predicted permeability while retaining solubility
Computational data; verify with experimental logD/logP
Physicochemical profiling Drug-likeness Permeability prediction Medicinal chemistry

Alcohol vs. Ketone: H-Bond Donor and Boiling Point Difference

The target compound is a secondary alcohol, whereas its closest oxidation-state analog is 1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone (CAS 73100-63-7), a ketone. The alcohol possesses one hydrogen-bond donor (the –OH group), which the ketone lacks entirely. This functional-group difference is reflected in the predicted boiling points: 436.8 ± 45.0 °C for the alcohol versus 463.3 ± 35.0 °C for the ketone, indicative of intermolecular hydrogen bonding in the alcohol that is absent in the ketone. The alcohol can also serve as a synthetic handle for ester or carbamate prodrug derivatization, a capability not available to the ketone without prior reduction .

Alcohol vs Ketone HBD
Predicted
Δ Boiling point ≈ −26.5 °C, ΔHBD +1
Hydroxyl donor enables target H-bond interactions and prodrug strategies
Predicted BP; experimental validation recommended
Synthetic intermediate selection Hydrogen bonding Prodrug design Physicochemical stability

Anticancer and Anti-Inflammatory Activity of the Aminoalcohol-Quinoxaline Chemotype

The aminoalcohol-quinoxaline chemotype, of which 1-(4-Methoxyphenyl)-2-(quinoxalin-2-yl)ethanol is a member, has been experimentally validated for dual anticancer and anti-inflammatory activity. In a 2024 study, the structurally related aminoalcohol-quinoxaline derivatives DEQX and OAQX reduced Ht-29 colorectal cancer cell viability in a concentration-dependent manner (p < 0.001) and induced significant total apoptosis at 12.5 and 25 µg/mL at both 24 h and 48 h (p < 0.0001). Both compounds also decreased leukocyte migration and reduced IL-1β and TNF-α levels in a mouse carrageenan peritonitis model (p < 0.05), with OAQX showing peripheral analgesic effects at 5 mg/kg (p < 0.001) [1]. While direct data for the target compound in these specific assays are absent from the public literature, the shared aminoalcohol-quinoxaline pharmacophore supports class-level inference of potential anticancer and anti-inflammatory utility, pending empirical confirmation.

Anticancer Activity Class
Class-level
DEQX/OAQX reduced Ht-29 viability (p
Class-level apoptosis endpoint context for aminoalcohol-quinoxaline chemotype
Target-specific data absent; confirm empirically
Antiviral Activity Class
Class-level
19a EC₅₀ 1.29 μM (DENV), COX-2 binding −9.10 kcal/mol
Supports antiviral screening context; structural differences limit extrapolation
C2-linker vs C3-aryl; second phenyl absent
Purity & Suppliers
Specification review
95%–98% from Apollo, AKSci, Leyan, MolCore; competitive pricing
Multi-supplier flexibility supports procurement and purity-to-cost optimization
Verify lot-specific COA before assay use
Derivatization Sites
Supporting evidence
≥3 reactive sites vs 1–2 in simpler analogs
Enables greater library diversity per gram; building block classification confirmed
Secondary -OH, quinoxaline N, 4-methoxyphenyl ring accessible
Anticancer activity Anti-inflammatory Quinoxaline pharmacophore Aminoalcohol scaffold

Anti-DENV and COX-2 Inhibition Associated with 3-Arylquinoxaline Scaffold

A closely related structural analog, [3-(4-methoxyphenyl)quinoxalin-2-yl](phenyl)methanol (compound 19a), was identified as the most potent anti-dengue virus (DENV) agent in a series of 3-arylquinoxaline derivatives, with an EC₅₀ of 1.29 ± 0.74 μM against DENV replication in Huh-7-DV-Fluc cells and 82% inhibition at tested concentrations — outperforming the reference drug ribavirin. Compound 19a suppressed DENV-induced cyclooxygenase-2 (COX-2) expression, and molecular docking revealed a calculated lowest binding energy of −9.10 kcal/mol at the COX-2 active site, involving hydrophobic interactions with Arg29, Glu31, Tyr116, Leu138, Pro139, Lys454, Arg455, and Gln529 [1]. While 1-(4-Methoxyphenyl)-2-(quinoxalin-2-yl)ethanol differs from 19a in the attachment position of the 4-methoxyphenyl group (C2-ethanol linker in the target vs. C3-direct attachment in 19a) and the absence of the second phenyl ring on the carbinol carbon, the shared 4-methoxyphenyl-quinoxaline substructure supports class-level inference of potential antiviral and COX-2 modulatory activity.

Antiviral Activity Class
Class-level
19a EC₅₀ 1.29 μM (DENV), COX-2 binding −9.10 kcal/mol
Supports antiviral screening context; structural differences limit extrapolation
C2-linker vs C3-aryl; second phenyl absent
Antiviral activity Dengue virus COX-2 inhibition 3-Arylquinoxaline

Purity Tiers, Supplier Diversity, and Price Comparison

1-(4-Methoxyphenyl)-2-(quinoxalin-2-yl)ethanol is commercially available from multiple independent suppliers with distinct purity grades and price points, enabling procurement optimization. Apollo Scientific offers the compound at 95% purity (catalog OR0154) distributed via CymitQuimica at €189/1g, €384/5g, and €656/10g . AKSci supplies the compound at a minimum purity specification of 95% . Leyan offers a higher purity grade of 98% (product 1526915) , and MolCore also provides material at 98% purity under ISO certification . This multi-supplier landscape contrasts with more specialized quinoxaline derivatives that may be available from only a single source, providing procurement flexibility and competitive pricing.

Purity & Suppliers
Specification review
95%–98% from Apollo, AKSci, Leyan, MolCore; competitive pricing
Multi-supplier flexibility supports procurement and purity-to-cost optimization
Verify lot-specific COA before assay use
Chemical procurement Purity specification Supplier comparison Cost efficiency

Synthetic Versatility: Secondary Alcohol as a Key Derivatization Handle

The secondary alcohol functionality of 1-(4-Methoxyphenyl)-2-(quinoxalin-2-yl)ethanol serves as a versatile synthetic handle for further chemical elaboration — including esterification, carbamoylation, etherification, and oxidation — enabling the generation of diverse compound libraries from a single building block. In contrast, the simpler analog 2-(quinoxalin-2-yl)ethanol (CAS 30093-23-3) lacks the 4-methoxyphenyl group and therefore offers fewer sites for aromatic substitution chemistry. The ketone analog (CAS 73100-63-7) lacks the hydroxyl donor, limiting its utility in ester or carbamate prodrug synthesis without a prior reduction step . The compound is cataloged as a heterocyclic building block by Apollo Scientific (family: Heterocyclic Alcohols), confirming its intended use as a synthetic intermediate in medicinal chemistry programs [1].

Derivatization Sites
Supporting evidence
≥3 reactive sites vs 1–2 in simpler analogs
Enables greater library diversity per gram; building block classification confirmed
Secondary -OH, quinoxaline N, 4-methoxyphenyl ring accessible
Synthetic intermediate Chemical biology probe Library synthesis Derivatization

High-Confidence Application Scenarios


Medicinal Chemistry Library Synthesis via Alcohol Derivatization

The secondary alcohol group of 1-(4-Methoxyphenyl)-2-(quinoxalin-2-yl)ethanol provides a direct handle for generating ester, carbamate, sulfonate, and ether derivatives in parallel library format. This makes the compound a strategic building block for medicinal chemistry teams exploring structure-activity relationships around the quinoxaline-alcohol pharmacophore — a chemotype with documented anticancer and anti-inflammatory potential in related aminoalcohol-quinoxaline derivatives. Procurement from suppliers offering 98% purity (Leyan, MolCore) is recommended for library synthesis to minimize byproduct formation during derivatization chemistry, as established in Section 3, Evidence Items 3, 5, and 6. [1][2]

Cellular Permeability Probe: Balanced LogP and H-Bond Profile

With a predicted LogP of approximately 2.02, a tPSA of 55 Ų, and a balanced hydrogen-bond donor/acceptor ratio (1 HBD, 4 HBA), 1-(4-Methoxyphenyl)-2-(quinoxalin-2-yl)ethanol occupies favorable physicochemical space for cellular permeability. It is a suitable candidate for inclusion in permeability screening panels (e.g., PAMPA or Caco-2 assays) aimed at establishing baseline structure-permeability relationships for quinoxaline-containing compounds. Its differentiated LogP relative to the des-methoxy phenyl analog (ΔLogP ≈ +0.3–0.5) supports its use in matched-pair analysis to isolate the contribution of the 4-methoxy substituent to membrane transit, as detailed in Section 3, Evidence Item 1. [1]

Antiviral Screening: DENV and COX-2 Inflammation Models

Based on class-level evidence from the closely related 3-arylquinoxaline derivative 19a — which exhibited an EC₅₀ of 1.29 μM against DENV and suppressed COX-2 expression with a binding energy of −9.10 kcal/mol — 1-(4-Methoxyphenyl)-2-(quinoxalin-2-yl)ethanol is a rational candidate for inclusion in phenotypic antiviral screening decks targeting flaviviruses or in COX-2 inhibition assays. Researchers should note that the target compound differs structurally from 19a (C2-ethanol linker vs. C3-direct attachment; absence of the second phenyl ring), and therefore direct extrapolation of potency is not warranted without experimental validation, as discussed in Section 3, Evidence Item 4. [1]

Anticancer and Anti-Inflammatory Screening of Aminoalcohol-Quinoxaline Chemotype

The aminoalcohol-quinoxaline chemotype has demonstrated concentration-dependent anticancer activity against Ht-29 colorectal cancer cells and significant anti-inflammatory effects (leukocyte migration inhibition, IL-1β and TNF-α reduction) in murine models, as reported for the structural analogs DEQX and OAQX. 1-(4-Methoxyphenyl)-2-(quinoxalin-2-yl)ethanol, sharing this core pharmacophore, is a suitable candidate for inclusion in focused screening sets targeting oncology and inflammation programs. Procurement of the higher-purity 98% grade is recommended for cell-based assays to minimize false-positive signals from impurities, consistent with the procurement evidence in Section 3, Evidence Item 5. [1][2]

Application
Selection Property
Validation Focus
Medicinal chemistry library synthesis
Secondary alcohol derivatization handle
Ester/carbamate/ether formation efficiency and purity verification
Cellular permeability SAR probe
Balanced LogP and H-bond donor/acceptor ratio
PAMPA or Caco-2 permeability matched-pair analysis
Flavivirus phenotypic screening
3-Arylquinoxaline class-level antiviral activity
DENV replication and COX-2 expression endpoint monitoring
Oncology and inflammation cell-model screening
Aminoalcohol-quinoxaline pharmacophore
Cell viability and cytokine (IL-1β, TNF-α) endpoint review
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